Alphadolone - 14107-37-0

Alphadolone

Catalog Number: EVT-259453
CAS Number: 14107-37-0
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alphadolone (21-acetoxy-3α-hydroxy-5α-pregnane-11,20-dione) is a neuroactive steroid belonging to the pregnane class of compounds. [] It is known for its interaction with γ-aminobutyric acid receptor class A (GABAA) receptors in the central nervous system, particularly in the spinal cord. [, ] Alphadolone exhibits analgesic and anesthetic properties, with a historical use as a component of the anesthetic agent Althesin®, a mixture of alphadolone and alphaxalone. [] In scientific research, alphadolone serves as a valuable tool for investigating mechanisms of pain, anesthesia, and the role of GABAA receptors in the nervous system.

Future Directions
  • Development of Safer Formulations: The search for alternative solubilizing agents for alphadolone, like cyclodextrins, continues to be a research focus. [, ] The development of formulations that eliminate the risk of hypersensitivity reactions associated with Cremophor® EL would pave the way for its reintroduction as a clinically viable anesthetic agent.
  • Exploration of Analgesic Potential: Alphadolone's potential as an analgesic, particularly its ability to prevent and reverse morphine tolerance, warrants further investigation. [] Future research could focus on its clinical utility in managing chronic pain conditions and exploring its potential synergy with other analgesics.
Source and Classification

Alfadolone belongs to the class of neuroactive steroids, which are known for their ability to modulate neuronal activity and influence various physiological processes. It is derived from progesterone and shares structural similarities with other neurosteroids, such as alfaxalone. The compound is synthesized through various chemical methods that ensure compliance with Good Manufacturing Practices (GMP) .

Synthesis Analysis

Methods and Technical Details

The synthesis of alfadolone typically involves several key steps:

  1. Starting Material: The synthesis often begins with 11α-hydroxyprogesterone.
  2. Reduction Reactions: This precursor undergoes selective reduction to form intermediates such as 11α-hydroxy-3,20-dione-5α-H-pregnane.
  3. Oxidation: Subsequent oxidation steps convert these intermediates into more complex structures, ultimately yielding alfadolone .
  4. Final Modifications: The final product may undergo acetylation or other modifications to enhance its pharmacological properties.

These methods have been optimized for scalability and efficiency, allowing for industrial production .

Molecular Structure Analysis

Structure and Data

Alfadolone's molecular structure features a steroid backbone with specific functional groups that define its activity:

  • Molecular Formula: C21H32O4C_{21}H_{32}O_4
  • Isomeric SMILES: C[C@]12CCC@HO .

The stereochemistry of alfadolone is crucial for its interaction with biological targets, particularly the GABA receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Alfadolone participates in various chemical reactions, including:

  • Oxidation: Typically involving oxidizing agents such as potassium permanganate.
  • Reduction: Commonly facilitated by reducing agents like lithium aluminum hydride.
  • Substitution Reactions: These can modify functional groups to enhance pharmacological properties .

The specific conditions under which these reactions occur can significantly influence the yield and purity of the final product.

Mechanism of Action

Process and Data

Alfadolone exerts its effects primarily through modulation of GABA_A receptors in the central nervous system. By enhancing GABAergic transmission, alfadolone induces sedation and anxiolytic effects. The compound has been shown to increase brain-derived neurotrophic factor levels, which may contribute to neuroprotective effects during postoperative recovery .

In animal studies, alfadolone's efficacy varies with dosage; lower doses provide effective sedation without significant side effects, while higher doses do not yield proportional benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alfadolone is typically a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is generally around 200°C .
Applications

Scientific Uses

Alfadolone has several applications in scientific research:

  • Anesthetic Research: It is studied for its potential use as an anesthetic agent due to its sedative properties.
  • Neuroprotection Studies: Research indicates that alfadolone may protect against neuronal damage during surgical procedures or trauma.
  • Behavioral Studies: Its effects on GABA_A receptors make it a valuable tool for studying anxiety and depression models in animals .
Historical Development of Alfadolone in Neurosteroid Research

Emergence of Steroidal Anesthetics in Mid-20th Century Pharmacology

The foundation for steroidal anesthetics was established in 1941 when endocrinologist Hans Selye demonstrated that intraperitoneal administration of pregnane and androstane steroids induced sedation and surgical anesthesia in rats. This pivotal discovery revealed that steroids structurally related to endogenous hormones could modulate central nervous system (CNS) excitability. Selye observed that progesterone and deoxycorticosterone acetate (DOC) produced dose-dependent anesthetic effects, with notable gender-based variations in efficacy (greater potency in females), suggesting metabolic conversion to active neurosteroids was essential for activity. These early studies identified key structural prerequisites for anesthetic activity: a steroid backbone with specific hydroxyl or ketone functional groups at C3 and C20 positions. However, poor water solubility hindered clinical translation. By the 1950s, hydroxydione (21-hydroxy-5β-pregnanedione), a water-soluble ester derivative synthesized via succinate salt formation, became the first steroidal anesthetic used clinically. Despite its favorable therapeutic index and reduced cardiorespiratory depression compared to barbiturates, hydroxydione caused thrombophlebitis and had a slow onset, limiting its utility [1] [2].

Alfadolone’s Discovery as a Component of Saffan® and Early Preclinical Studies

In the late 1960s, researchers at Glaxo Laboratories sought to develop improved steroidal anesthetics by leveraging structural insights from endogenous neurosteroids like allopregnanolone (3α,5α-tetrahydroprogesterone). They identified alphaxalone (3α-hydroxy-5α-pregnan-11,20-dione) as a potent GABAergic modulator with rapid anesthetic onset. However, its extreme hydrophobicity necessitated a solubilizing agent. Alfadolone (21-acetoxy-3α-hydroxy-5α-pregnan-11,20-dione), a synthetic C21-acetylated analogue of alphaxalone, was strategically designed to enhance aqueous solubility while retaining steroidal anesthetic properties. Alfadolone itself possessed reduced anesthetic potency (approximately one-third that of alphaxalone) but served as a critical excipient [3] [8].

The combination of alphaxalone and alfadolone acetate (3:1 ratio), formulated as Saffan® (for veterinary use) or Althesin® (for human use), represented a breakthrough. Preclinical studies demonstrated Saffan’s superior properties:

  • Rapid Induction and Recovery: Intravenous administration in cats and primates produced anesthesia within 30–60 seconds, with full recovery within 30–45 minutes, attributable to rapid hepatic metabolism and redistribution [3] [8].
  • High Therapeutic Index: LD50/ED50 ratios in mice were nearly double those of hydroxydione (30.6 vs. 17.3), indicating a wider safety margin [2].
  • Physiological Stability: Minimal cardiorespiratory depression compared to contemporaneous anesthetics like thiopental [8].

Early pharmacological assessments assumed alfadolone’s role was primarily solubilization. However, later research revealed its distinct biological activity. In vivo studies in rats demonstrated that intraperitoneal administration of alfadolone alone (at doses equivalent to Saffan® formulations) produced significant antinociception (pain inhibition) in the absence of sedation or anesthesia. This effect was mediated via potentiation of spinal cord GABAA receptors, as evidenced by its reversal with intrathecal GABAA antagonists (bicuculline, SR-95531). Alphaxalone, conversely, induced anesthesia but lacked comparable antinociceptive effects [10]. This established alfadolone as a functionally unique neurosteroid component with intrinsic analgesic properties.

Table 1: Key Properties of Saffan® Components

PropertyAlphaxaloneAlfadolone
Chemical Name3α-Hydroxy-5α-pregnan-11,20-dione21-Acetoxy-3α-hydroxy-5α-pregnan-11,20-dione
Primary Role in Saffan®Primary anesthetic agentSolubilizing agent / Antinociceptive component
Anesthetic PotencyHigh (1x)Low (~0.3x relative to alphaxalone)
GABAA ModulationPotent positive allosteric modulatorPositive allosteric modulator (spinal cord selectivity)
Unique Pharmacological EffectAnesthesia/SedationAntinociception (GABAA-mediated)
MetabolismHepatic reduction & conjugationHepatic deacetylation, reduction & conjugation

Transition from Cremophor EL to Modern Formulations: Solubility Challenges and Innovations

Alfadolone’s acetyl group conferred moderate hydrophilicity, enabling Saffan®’s formulation in 20% Cremophor EL (polyoxyl 35 castor oil), a non-ionic surfactant. While effective for solubilizing alphaxalone-alfadolone mixtures, Cremophor EL was intrinsically linked to severe clinical limitations:

  • Anaphylactoid Reactions: Cremophor EL triggered dose-dependent histamine release, causing hypotension, bronchospasm, and rare but fatal anaphylaxis in humans, leading to Althesin®’s withdrawal in 1984 [5] [8].
  • Pain and Tissue Irritation: Intravenous administration caused significant pain at the injection site and thrombophlebitis [2] [5].

These adverse events necessitated reformulation strategies focused on eliminating Cremophor EL while maintaining solubility and stability. Key innovations included:

  • Cyclodextrin Complexation: Alfaxalone (without alfadolone) was successfully reformulated using 2-hydroxypropyl-β-cyclodextrin (HPBCD) or sulfobutylether-β-cyclodextrin (SBECD). These cyclic oligosaccharides form water-soluble inclusion complexes with hydrophobic steroids, enabling aqueous intravenous delivery. Veterinary formulations (e.g., Alfaxan®) using this technology demonstrated safety and efficacy [5] [8].
  • Alfadolone-Specific Challenges: Reformulating alfadolone proved more complex than alphaxalone due to its distinct physicochemical properties (logP, molecular volume). The acetyl ester moiety introduced susceptibility to esterase-mediated hydrolysis in vivo, potentially altering pharmacokinetics. While modern cyclodextrins (SBECD) effectively solubilize alfadolone in vitro, its inclusion in newer neurosteroid anesthetics remains limited, partly due to the efficacy of alphaxalone-cyclodextrin alone and alfadolone’s metabolic profile [5] [9].

Table 2: Evolution of Alfadolone-Alphaxalone Formulations

EraFormulationVehicleKey AdvantagesKey Limitations
1970s-1984Saffan® / Althesin® (Alfaxalone 9 mg/ml + Alfadolone Acetate 3 mg/ml)20% Cremophor ELRapid onset; Stable emulsion; Good therapeutic indexAnaphylaxis (Cremophor); Pain on injection; Thrombophlebitis
Post-1984Saffan® (Veterinary only)20% Cremophor ELRetained use in species with lower Cremophor sensitivity (e.g., cats)Same Cremophor risks limited to tolerant species
2000s-PresentAlfaxalone monotherapy (e.g., Alfaxan®)HPBCD or SBECDCremophor-free; Reduced anaphylaxis risk; Aqueous compatibilityLacks alfadolone’s antinociceptive component; Requires higher alphaxalone doses
FutureExperimental Alfadolone formulationsSBECD / NanoemulsionsPotential for targeted spinal delivery exploiting antinociception; Improved metabolic stabilityMetabolic lability (ester hydrolysis); Limited commercial development to date

The historical trajectory of alfadolone underscores a critical principle in neurosteroid pharmacology: chemical modifications intended to resolve formulation issues (e.g., 21-acetylation for solubility) can impart novel biological activities (spinal GABAA mediated antinociception). While its clinical use remains confined to historical Cremophor-based formulations, alfadolone’s unique actions continue to inform the design of next-generation neuroactive steroids targeting pain pathways without general anesthesia [7] [10].

Properties

CAS Number

14107-37-0

Product Name

Alfadolone

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1

InChI Key

XWYBFXIUISNTQG-VKMGZQQJSA-N

SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O

Solubility

Soluble in DMSO

Synonyms

21-acetoxy-3-alpha-hydroxy-5-alpha-pregnane-11,20-dione
alfadolone
alphadolone
alphadolone acetate
alphadolone, (3alpha,5beta)-isomer
alphadolone, (3beta,5alpha)-isome

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.